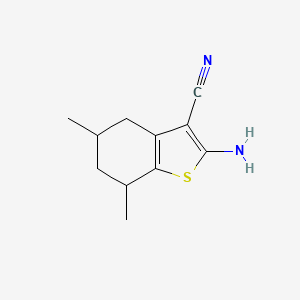![molecular formula C19H20ClN3O3S B2383934 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide CAS No. 1252843-98-3](/img/new.no-structure.jpg)
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide is a highly specialized chemical compound known for its unique structural attributes and potential applications in diverse scientific domains. This compound falls under the category of thieno[3,2-d]pyrimidine derivatives, which are noted for their wide range of biological activities and their use as intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Step 1 Synthesis of Thieno[3,2-d]pyrimidine Core: : This step involves cyclization reactions using 2-aminothiophene derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Step 2 Functionalization: : Introducing butyl and oxo groups through substitution reactions, often facilitated by strong bases or organometallic reagents.
Step 3 N-alkylation: : This involves the reaction of the intermediate with N-(4-chlorobenzyl)acetamide, typically using catalysts like cesium carbonate in an organic solvent.
Industrial Production Methods
For industrial-scale production, the processes are optimized to ensure higher yields and purity. This often involves using continuous flow reactors to maintain precise control over reaction conditions, minimizing by-products and maximizing efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation at the butyl side chain, leading to the formation of hydroxyl and carbonyl derivatives.
Reduction: : The keto groups in the compound can be reduced to alcohols using agents like lithium aluminum hydride.
Substitution: : The chlorine atom in the chlorobenzyl group can be substituted by various nucleophiles, yielding diverse derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Sodium azide, primary amines.
Major Products
Oxidized Derivatives: : Hydroxylated or ketone derivatives of the butyl side chain.
Reduced Products: : Alcohol derivatives of the keto groups.
Substituted Compounds: : Derivatives with different substituents on the chlorobenzyl group.
Applications De Recherche Scientifique
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide has garnered significant attention in multiple fields:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Investigated for its potential as an enzyme inhibitor due to its ability to interact with various biological targets.
Medicine: : Examined for its potential therapeutic effects, particularly in areas like anti-inflammatory and anticancer research.
Industry: : Utilized in the production of specialty chemicals and as a precursor in material science applications.
Mécanisme D'action
The compound exerts its effects through several mechanisms:
Molecular Targets: : It can bind to specific enzymes, inhibiting their activity and thereby altering biochemical pathways.
Pathways Involved: : Affects pathways related to cell proliferation and inflammation, making it a candidate for anticancer and anti-inflammatory applications.
Comparaison Avec Des Composés Similaires
Compared to other thieno[3,2-d]pyrimidine derivatives, 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide stands out due to:
Structural Uniqueness: : The presence of the butyl side chain and chlorobenzyl group provides unique reactivity and binding properties.
Enhanced Bioactivity: : Demonstrates higher potency in biological assays compared to other similar compounds.
List of Similar Compounds
2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1-yl derivatives without the butyl side chain.
Thieno[3,2-d]pyrimidines with different alkyl or aryl substitutions.
Propriétés
Numéro CAS |
1252843-98-3 |
|---|---|
Formule moléculaire |
C19H20ClN3O3S |
Poids moléculaire |
405.9 |
Nom IUPAC |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide |
InChI |
InChI=1S/C19H20ClN3O3S/c1-2-3-9-22-18(25)17-15(8-10-27-17)23(19(22)26)12-16(24)21-11-13-4-6-14(20)7-5-13/h4-8,10H,2-3,9,11-12H2,1H3,(H,21,24) |
Clé InChI |
DTICTWHRXIKILR-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC=C(C=C3)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate](/img/structure/B2383851.png)

![1-(2-fluorobenzyl)-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2383857.png)


![[5-(Dimethylsulfamoyl)-1-ethylbenzimidazol-2-yl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2383860.png)
![1,3-Dimethyl-8-[4-(2-piperidylethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2383861.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2383863.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzenesulfonamide](/img/structure/B2383866.png)

![2-(2-Fluorophenoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one](/img/structure/B2383869.png)

![2-[[5-(3-Morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2383872.png)
